3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound utilized in various chemical and biomedical applications. The intricacies of its structure bestow it with unique properties, making it valuable for diverse scientific inquiries.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step organic reaction process:
Synthesis of the Tetrahydroquinoline Core: : Starting from an appropriate aniline derivative, a cyclization reaction is often conducted under conditions such as acid catalysis to form the quinoline nucleus.
Amidation: : The final step entails coupling the sulfonylated tetrahydroquinoline with a benzamide derivative under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods: : For large-scale production, the synthesis is streamlined to optimize yield and purity. Continuous-flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the tetrahydroquinoline moiety, leading to various quinoline derivatives.
Reduction: : Reductive reactions may target the sulfonyl group or the aromatic ring, often using hydrogenation or similar methods.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: : Sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products: : The resulting products from these reactions depend on the specific conditions and reagents used, leading to a range of quinoline derivatives and modified benzamides.
Scientific Research Applications
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as a valuable compound in multiple research domains:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reactant in studying various organic reactions.
Biology: : Studied for its potential effects on cellular pathways, enzyme inhibition, and interaction with biological macromolecules.
Medicine: : Investigated for therapeutic potential in treating diseases, particularly where quinoline derivatives show promise.
Industry: : Utilized in the production of specialty chemicals and materials, particularly where specific aromatic properties are required.
Mechanism of Action
The action mechanism of 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: : Often targets enzyme active sites or receptor binding domains, depending on its functional groups.
Pathways Involved: : May affect signal transduction pathways, oxidative stress responses, or metabolic processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide shares structural similarities with other quinoline and benzamide derivatives. its unique sulfonyl and halogenated groups confer distinct reactivity and biological activity.
Similar Compounds
6-chloro-N-[1-(4-sulfophenyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
3-chloro-N-[1-(4-methylphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
3-chloro-N-[1-(4-bromophenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-8-11-21-15(14-19)4-2-12-26(21)30(28,29)20-9-6-18(24)7-10-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBXHHNAJEAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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